
Shield 1; Shield1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shield 1, also known as Shield1, is a specific, high-affinity, and cell-permeant ligand of FK506-binding protein-12 (FKBP). It is primarily used in ProteoTuner systems to stabilize proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This compound protects DD-tagged proteins from proteasomal degradation, resulting in rapid accumulation of the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Shield 1 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, purification, and characterization .
Industrial Production Methods
Industrial production of Shield 1 involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification methods to ensure the compound’s high affinity and cell permeability .
Chemical Reactions Analysis
Types of Reactions
Shield 1 undergoes various chemical reactions, including:
Binding Reactions: Shield 1 binds specifically to the FKBP12-derived destabilization domain.
Stabilization Reactions: It stabilizes proteins tagged with the DD domain by preventing their degradation.
Common Reagents and Conditions
Reagents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The primary product formed from the reaction of Shield 1 is the stabilized DD-tagged protein, which accumulates rapidly within the cell .
Scientific Research Applications
Shield 1 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein stability and degradation.
Biology: Employed in in vitro and in vivo protein function studies.
Medicine: Utilized in the development of therapeutic proteins and drug delivery systems.
Industry: Applied in the production of stable protein-based products
Mechanism of Action
Shield 1 exerts its effects by binding to the mutated FKBP12-derived destabilization domain. This binding prevents the tagged protein from being degraded by the proteasome, leading to its rapid accumulation. The molecular targets involved include the FKBP12-derived DD and the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: Another FKBP ligand used in protein stabilization.
FK506: A compound with similar binding properties to FKBP12.
Uniqueness of Shield 1
Shield 1 is unique due to its high affinity, cell permeability, and specific binding to the FKBP12-derived DD. Unlike other similar compounds, Shield 1 allows for rapid and reversible control of protein stability, making it highly valuable in research and industrial applications .
Properties
Molecular Formula |
C42H56N2O10 |
|---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3 |
InChI Key |
NMFHJNAPXOMSRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


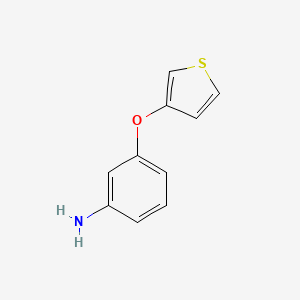
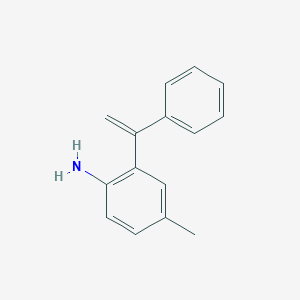
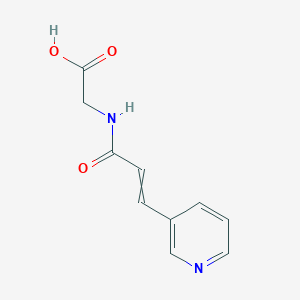
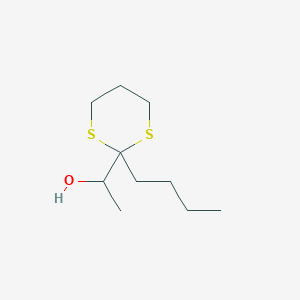
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)
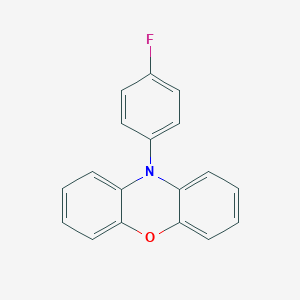
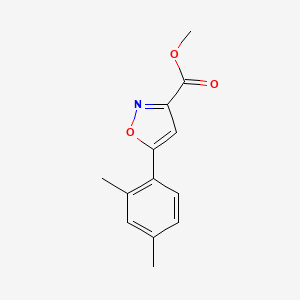
![11-Hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14113184.png)
![3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14113189.png)
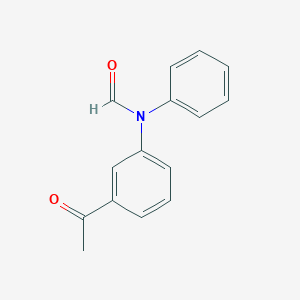
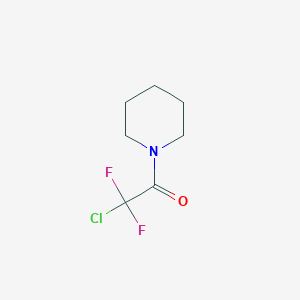
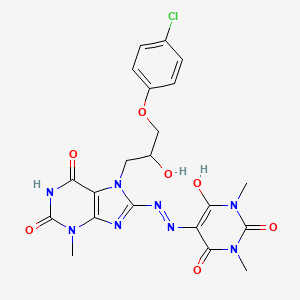
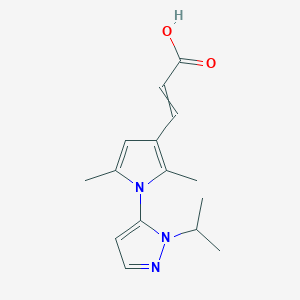
![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14113202.png)
